1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one
Beschreibung
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a 1,4-diazepane (7-membered ring) via a nitrogen atom at position 2. The ethanone moiety is substituted with an o-tolyl (2-methylphenyl) group, which may influence lipophilicity and target binding.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-15-5-2-3-6-16(15)13-19(26)24-10-4-9-23(11-12-24)18-8-7-17-21-20-14-25(17)22-18/h2-3,5-8,14H,4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQSPOWKONXRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazolo-pyridazine moiety linked to a diazepane ring. This unique structure is thought to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₆O |
| Molecular Weight | 344.39 g/mol |
| Purity | Typically ≥ 95% |
Anticancer Activity
Research indicates that compounds similar to 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound with a triazolo-pyridazine scaffold demonstrated potent activity against gastric adenocarcinoma (SGC-7901) and lung adenocarcinoma (A549) cells with IC50 values in the low micromolar range (0.008–0.014 μM) .
The mechanism of action for this class of compounds often involves the inhibition of tubulin polymerization, which is crucial for cell division. For example, studies have shown that certain derivatives disrupt microtubule dynamics by binding to the colchicine site on tubulin . This results in cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, some derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The triazolo-pyridazine structure may interfere with essential bacterial processes, making it a candidate for further development as an antibacterial agent .
Case Studies
- Antiproliferative Activity
- Antimicrobial Efficacy
- Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations .
Synthesis
The synthesis of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one typically involves multiple steps:
- Formation of the triazolo-pyridazine moiety.
- Coupling with the diazepane derivative.
- Final functionalization to introduce the o-tolyl group.
This multi-step synthetic route allows for the generation of various analogs that can be screened for biological activity.
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Structural and Physical Comparison
*Estimated based on formula C23H24N7O.
Table 2: Pharmacological Insights
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can multi-step reaction optimization improve yields?
- Methodological Answer : Synthesis involves forming the triazolo-pyridazine core followed by coupling with the diazepane and o-tolyl moieties. Critical steps include:
- Ring closure reactions (e.g., cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux in ethanol or DMF) .
- Purification challenges : Column chromatography is often required due to byproducts from incomplete coupling reactions .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio for triazole-forming agents) and solvent polarity (DMF vs. dioxane) can reduce side reactions .
Q. Which spectroscopic techniques are most reliable for structural validation?
- Methodological Answer :
- NMR : H and C NMR confirm regioselectivity of triazole-pyridazine fusion and substituent positions (e.g., o-tolyl proton signals at δ 7.2–7.4 ppm) .
- HRMS : Validates molecular weight (e.g., calculated [M+H] = 423.18, observed 423.17) .
- XRD (if crystallizable) : Resolves ambiguities in stereochemistry for diazepane ring conformers .
Q. What are the standard protocols for assessing purity, and how are impurities identified?
- Methodological Answer :
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) detect impurities >0.1% .
- TLC monitoring : Silica gel plates with ethyl acetate/hexane (3:7) track intermediates during synthesis .
- Common impurities : Unreacted triazole precursors or dimerization byproducts (e.g., bis-triazolo derivatives) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Target-specific modeling (e.g., kinase ATP-binding pockets) identifies favorable substituent positions on the o-tolyl group .
- QSAR analysis : Correlates electron-withdrawing groups (e.g., Cl, CF) on the triazole ring with improved IC values in cancer cell lines .
- ADMET prediction : Tools like SwissADME assess logP (target ~3.5) and BBB permeability for CNS applications .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Structural validation : Confirm batch-to-batch consistency via H NMR and elemental analysis to rule out synthetic variability .
- Assay conditions : Compare solvent effects (e.g., DMSO vs. saline) on solubility and false-negative rates in cell-based assays .
- Target selectivity panels : Use broad kinase profiling to distinguish off-target effects (e.g., EGFR vs. VEGFR inhibition) .
Q. What strategies mitigate instability of the diazepane ring under physiological conditions?
- Methodological Answer :
- Ring rigidification : Introduce sp-hybridized substituents (e.g., pyridinyl) to reduce conformational flexibility and oxidative degradation .
- Prodrug approaches : Mask the ketone group with enzymatically cleavable esters (e.g., acetyloxymethyl) to enhance plasma stability .
- pH stability studies : Monitor degradation kinetics in buffers (pH 1–9) to identify optimal formulation conditions .
Key Research Gaps
- Mechanistic studies : Limited data on off-target binding or resistance mutations in kinase targets .
- In vivo pharmacokinetics : No published studies on bioavailability or metabolite profiling in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
